2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid
Description
2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid (CAS No. 1279203-68-7) is a synthetic organic compound with the molecular formula C₁₅H₁₇NO₅ and a molecular weight of 291.30 g/mol . Structurally, it features a phenoxyacetic acid backbone substituted with a methoxy group at the 6-position and a furan-2-ylmethylamino-methyl group at the 2-position. This compound is primarily utilized in medicinal chemistry research, particularly in the development of small-molecule inhibitors targeting proteins like STAT3 (Signal Transducer and Activator of Transcription 3), which plays a role in cancer progression . Its synthesis involves multi-step reactions, including condensation and reduction steps, as observed in analogous compounds .
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[2-[(furan-2-ylmethylamino)methyl]-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C15H17NO5/c1-19-13-6-2-4-11(15(13)21-10-14(17)18)8-16-9-12-5-3-7-20-12/h2-7,16H,8-10H2,1H3,(H,17,18) |
InChI Key |
IVZPUXXHHAIQQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)CNCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid can be achieved through a multi-step process. One common method involves the following steps:
Formation of the furan-2-ylmethylamine: This can be synthesized by reacting furfural with ammonia or an amine under reductive conditions.
Coupling with 6-methoxyphenol: The furan-2-ylmethylamine is then coupled with 6-methoxyphenol using a suitable coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the acetic acid moiety: The resulting intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted phenoxyacetic acids.
Scientific Research Applications
2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid is a complex organic compound with the molecular formula C15H17NO5 and a molecular weight of 291.30 g/mol. It features a furan ring, an amino group, and a methoxyphenoxy group in its structure. Identified by the CAS number 1279203-68-7, this compound is explored for potential applications in medicinal chemistry and pharmacology because its structural features may influence biological activity.
Potential Applications
The applications of this compound span various fields:
- Medicinal Chemistry The compound can be a building block in synthesizing new pharmaceutical agents. Its unique structure allows for modification and optimization to target specific biological pathways.
- Agrochemicals It may be used in developing novel pesticides or herbicides.
- Material Science The compound’s properties can be utilized to create new materials with specific functionalities.
- Catalysis Serves as a ligand in catalytic reactions, potentially enhancing reaction rates and selectivity.
Interaction Studies
Understanding the interactions of this compound with biological systems is crucial. These studies are helpful in elucidating the compound's mechanism of action and therapeutic viability:
- Protein Binding Assays Determine the compound's affinity for target proteins.
- Cellular Uptake Studies Examine how the compound is absorbed and distributed within cells.
- Metabolic Profiling Identify the metabolites produced during the compound's breakdown.
Mechanism of Action
The mechanism of action of 2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The furan ring and phenoxyacetic acid moiety can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Purine-Scaffold Derivatives
Several purine-based compounds share structural motifs with the target molecule, particularly the phenoxyacetic acid moiety and furan-2-ylmethyl substituents:
Key Observations :
- The tert-butoxycarbonyl (Boc) group in 3.6bq improves synthetic yield (91%) and stability compared to the target compound .
- Purine derivatives like 8ad exhibit direct STAT3 inhibitory activity, suggesting that the target compound’s phenoxyacetic acid core may also engage similar biological pathways .
Halogenated Phenoxyacetic Acids
Halogenation (e.g., bromine, fluorine) alters electronic properties and bioavailability:
Key Observations :
Ester Derivatives
Esterification of the acetic acid group modifies pharmacokinetics:
Key Observations :
Thermal Stability
- The target compound’s stability is inferred from analogues: furan-containing compounds (e.g., 8ad) decompose above 164°C, while Boc-protected derivatives (3.6bq) show higher thermal resistance (>132°C) .
Biological Activity
2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid (CAS No. 1279203-68-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₅H₁₇NO₅
- Molecular Weight : 291.30 g/mol
- Structure : The compound features a furan ring, methoxyphenoxy group, and an acetic acid moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in metabolic pathways:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| PTP1B Inhibition | Enhanced insulin sensitivity | |
| Anti-inflammatory | Modulation of cytokine production | |
| Antioxidant | Protection against oxidative stress |
Study 1: Insulin Sensitivity Enhancement
In a study evaluating the effects of PTP1B inhibitors, compounds structurally related to this compound showed significant improvements in glucose tolerance in diabetic mouse models. The mechanism was linked to the restoration of insulin levels and normalization of serum lipid profiles .
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology .
Research Findings
Recent research indicates that derivatives of this compound may possess enhanced biological activities through structural modifications. For example, substituents on the furan ring or modifications to the methoxy group could improve potency and selectivity against target enzymes like PTP1B.
Table 2: Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
